Cortexolone 17-acetate

Description

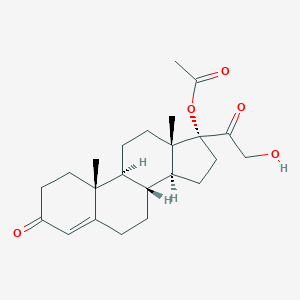

Structure

2D Structure

3D Structure

Properties

CAS No. |

19357-45-0 |

|---|---|

Molecular Formula |

C23H32O5 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |

InChI Key |

MNQKQGFLLDOCEI-JZTHCNPZSA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |

Other CAS No. |

19357-45-0 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Cortexolone 17 Acetate

Androgen Receptor (AR) Antagonism

Cortexolone 17α-propionate functions as a potent antagonist of the androgen receptor. nih.govresearchgate.net This antagonism is the foundational element of its mechanism of action, preventing the physiological effects of endogenous androgens.

Competitive Binding Dynamics with Endogenous Androgens (e.g., Dihydrotestosterone (B1667394), Testosterone)

Cortexolone 17α-propionate directly competes with potent androgens like dihydrotestosterone (DHT) and testosterone (B1683101) for the ligand-binding domain of the androgen receptor. drugbank.comjddonline.com In vitro studies have confirmed that clascoterone (B1669155) binds to the androgen receptor with high affinity. nih.govjddonline.com This competitive inhibition prevents the binding of endogenous androgens, thereby blocking the initiation of androgen-mediated signaling pathways. drugbank.comtapi.com The structural similarity of cortexolone 17α-propionate to androgens allows it to occupy the receptor's binding site, but it does not elicit the conformational changes required for receptor activation. jddonline.com Research has shown that in human prostate cancer cells, cortexolone 17α-propionate inhibits the specific binding of a synthetic androgen to the androgen receptor with a Ki value of 4.0 x 10-8 M and an IC50 value of 5.0 x 10-8 M. rsc.org

Inhibition of Androgen Receptor-Regulated Gene Transcription

Upon binding of an agonist like DHT, the androgen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. drugbank.comnih.gov Within the nucleus, it binds to androgen response elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes involved in various physiological processes, including those related to acne pathogenesis. drugbank.comjddonline.com By acting as an antagonist, cortexolone 17α-propionate prevents this sequence of events. researchgate.netjddonline.com Its binding to the androgen receptor inhibits the downstream signaling cascade that leads to the transcription of androgen-responsive genes. nih.govresearchgate.netdermnetnz.org This inhibitory effect has been demonstrated in reporter cell lines, where clascoterone was found to inhibit AR-regulated transcription. nih.govpopline.orgnih.gov This blockade of gene transcription is a key factor in its therapeutic effects.

Modulation of Cellular Processes

The antagonism of the androgen receptor by cortexolone 17α-propionate translates into significant modulation of cellular functions, particularly within the sebaceous glands.

Antiandrogenic Effects on Sebocyte Function

Sebocytes, the primary cells of the sebaceous gland, are highly responsive to androgen stimulation. researchgate.netjddonline.com Androgens promote the proliferation and differentiation of sebocytes, leading to increased sebum production. jddonline.com Cortexolone 17α-propionate exerts its effects by directly counteracting these androgen-driven processes in sebocytes. nih.gov

One of the key consequences of androgen receptor activation in sebocytes is the stimulation of lipid synthesis, a major component of sebum. nih.govresearchgate.net In vitro studies have demonstrated that cortexolone 17α-propionate effectively antagonizes this androgen-regulated lipid production in human primary sebocytes in a dose-dependent manner. nih.govresearchgate.netdermatologytimes.com By blocking the androgen receptor, it inhibits the transcription of genes involved in lipid synthesis, thereby reducing the production of lipids within the sebocytes. jddonline.com

Beyond its effects on lipid production, androgens also play a role in modulating the inflammatory environment within the skin. researchgate.net Androgens can stimulate sebocytes to produce pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which contribute to the inflammatory component of skin conditions. jddonline.comtandfonline.com Research has shown that cortexolone 17α-propionate effectively inhibits the androgen-mediated production of these inflammatory cytokines from sebocytes. nih.govresearchgate.nettandfonline.com This inhibition of inflammatory cytokine synthesis has been observed to be dose-dependent. nih.govresearchgate.net In comparative studies, clascoterone was found to be significantly more effective than another AR antagonist, spironolactone (B1682167), at inhibiting inflammatory cytokine synthesis from sebocytes. nih.govjddonline.com

Table of Research Findings on Cortexolone 17α-propionate's Mechanism of Action

| Mechanism | Key Finding | Model System | Reference |

| AR Binding | Competitively inhibits the binding of [3H] methyltrienolone (B1676529) to the androgen receptor with a Ki of 4.0 x 10-8 M. | Human prostate cancer cells | rsc.org |

| AR Transcription | Inhibits androgen receptor-regulated transcription in a reporter cell line. | Reporter cell line | nih.govpopline.orgnih.gov |

| Lipid Production | Antagonizes androgen-regulated lipid production in a dose-dependent manner. | Human primary sebocytes | nih.govresearchgate.netdermatologytimes.com |

| Cytokine Synthesis | Inhibits androgen-mediated production of inflammatory cytokines (e.g., IL-6, TNF-α) in a dose-dependent manner. | Human primary sebocytes | nih.govresearchgate.nettandfonline.com |

| Comparative Efficacy | Significantly better at inhibiting inflammatory cytokine synthesis from sebocytes compared to spironolactone. | Human primary sebocytes | nih.govjddonline.com |

Effects on Dermal Papilla Cells (DPC)

Cortexolone 17α-propionate, also known as Clascoterone, functions as a novel androgen receptor antagonist within dermal papilla cells (DPC). nih.govsigmaaldrich.com Dermal papilla cells are critical in regulating hair follicle growth and are implicated in the pathogenesis of androgenetic alopecia (AGA). nih.govpopline.org The mechanism involves the binding of dihydrotestosterone (DHT) to androgen receptors (AR) in the scalp's dermal papilla cells, which in genetically predisposed individuals, triggers the transcription of genes that contribute to hair loss. popline.orgresearchgate.net

Cortexolone 17α-propionate competes with androgens like DHT for binding to these androgen receptors, thereby inhibiting the downstream signaling pathways that lead to AGA. dermnetnz.orgjddonline.com Its action as a direct AR antagonist in these cells has been a key area of investigation. nih.govpopline.org

A significant finding is the effect of Cortexolone 17α-propionate on cytokine production from DPCs. In in-vitro studies, it has been shown to inhibit the synthesis of the inflammatory cytokine interleukin-6 (IL-6) from DHT-stimulated human follicular dermal papilla cells. popline.org IL-6 is considered a negative mediator produced by balding DPCs, as it can inhibit the growth of follicular keratinocytes and block the hair follicle's transition from the resting (telogen) to the growth (anagen) phase. popline.org Notably, Cortexolone 17α-propionate was found to be significantly more potent in reducing DHT-stimulated IL-6 production compared to enzalutamide (B1683756), another direct AR antagonist. popline.org

| Compound | Effect on DHT-Stimulated Dermal Papilla Cells | Reference |

| Cortexolone 17α-propionate | Inhibits IL-6 synthesis | popline.org |

| Enzalutamide | Inhibits IL-6 synthesis (less potent than Cortexolone 17α-propionate) | popline.org |

Absence of 5α-Reductase Inhibition

The mechanism of action of Cortexolone 17α-propionate is distinct from that of 5α-reductase inhibitors. Studies have confirmed that it does not inhibit the 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). researchgate.netrsc.org This conversion is a key step in the pathogenesis of androgen-related skin disorders. rsc.org

Research using reconstructed human epidermis demonstrated that, unlike finasteride (B1672673) (a known 5α-reductase inhibitor), Cortexolone 17α-propionate did not prevent the conversion of testosterone to DHT. rsc.org This indicates that its antiandrogenic effects are achieved through direct competition for the androgen receptor, rather than by reducing the levels of DHT. researchgate.netrsc.org

| Compound | Mechanism of Action | Inhibition of 5α-Reductase | Reference |

| Cortexolone 17α-propionate | Androgen Receptor Antagonist | No | researchgate.netrsc.org |

| Finasteride | 5α-Reductase Inhibitor | Yes | rsc.org |

Glucocorticoid Receptor (GR) Interactions

Cortexolone 17α-propionate is a synthetic steroidal compound derived from cortexolone (also known as 11-deoxycortisone), which is a natural intermediate in the biosynthesis of glucocorticoids. rsc.orgnih.gov Consequently, its interaction with the glucocorticoid receptor (GR) has been a subject of investigation.

While primarily characterized by its antiandrogenic activity, Cortexolone 17α-propionate and its derivatives do exhibit some interaction with the glucocorticoid receptor. For instance, a related compound, CB-03-10 (cortexolone 17α-valerate-21-propionate), has been studied for its binding to both the androgen and glucocorticoid receptors, where it acts as an antagonist. nih.gov The parent molecule, cortexolone, possesses weak glucocorticoid activity. rsc.org

Cortexolone itself is an intermediate in glucocorticoid synthesis and is known to have weak glucocorticoid properties. rsc.orgclinicaltrials.gov Studies on Cortexolone 17α-propionate have confirmed that it possesses weak glucocorticoid effects. nih.gov This activity is considered minimal and of little clinical significance when the compound is administered topically, as very high doses would be required to produce a substantial glucocorticoid effect. rsc.org In nonclinical studies, while weak inhibitory effects on hERG potassium channels were noted (a feature sometimes associated with corticosteroids), in vivo studies with subcutaneous administration found no significant effects on cardiovascular parameters. nih.gov

Metabolic Pathways and Pharmacological Profile in Preclinical Studies

Esterase-Mediated Hydrolysis to Inactive Metabolites (e.g., Cortexolone)

A key feature of Cortexolone 17α-propionate's metabolic profile is its rapid breakdown by esterases. researchgate.net Both skin and plasma esterases, specifically carboxylesterase, quickly hydrolyze Cortexolone 17α-propionate into its primary and inactive metabolite, cortexolone. researchgate.netdrugbank.comnih.gov This rapid conversion is a crucial factor in limiting the systemic activity of the drug. drugbank.comnih.gov

In preclinical rat plasma studies, the rapid metabolism of Cortexolone 17α-propionate was evident. Within two hours of incubation, 50% of the compound was converted to cortexolone, and it was completely metabolized within eight hours. rsc.org This efficient hydrolysis by esterases ensures that the active compound's effects are primarily localized to the site of application. researchgate.net

Localization of Action: Peripherally Selective Antiandrogen Profile

The pharmacological profile of Cortexolone 17α-propionate is characterized by its peripherally selective antiandrogen activity. rsc.orgmedchemexpress.com This selectivity is a direct consequence of its rapid metabolism to the inactive cortexolone upon entering systemic circulation. rsc.org

Preclinical studies in rats have substantiated this localized action. When administered topically, Cortexolone 17α-propionate demonstrated strong local antiandrogenic effects. nih.gov However, even at high doses administered subcutaneously, it failed to produce systemic antiandrogenic effects. nih.govresearchgate.net This was demonstrated by its inability to counteract the effects of testosterone (B1683101) propionate (B1217596) on androgen-dependent organs like the ventral prostate and seminal vesicles in castrated male rats. nih.govrsc.org

The hamster flank organ test, a model for assessing topical antiandrogenic activity, further confirmed the local efficacy of Cortexolone 17α-propionate. rsc.org Its activity was found to be dose-dependent and comparable to or greater than other known antiandrogens like cyproterone (B1669671) acetate (B1210297) and finasteride (B1672673). researchgate.netrsc.org

Enzymatic and Non-Enzymatic Conversion Pathways

The conversion of Cortexolone 17α-propionate involves both enzymatic and non-enzymatic processes. rsc.org A notable non-enzymatic step is the migration of the acyl group from the 17α-position to the 21-position, forming cortexolone-21-propionate. rsc.orggoogle.com This is followed by an esterase-catalyzed hydrolysis to the inactive cortexolone. rsc.org

Preclinical Research Models and Methodologies for Cortexolone 17 Acetate

In Vitro Cellular Models

In vitro models provide a controlled environment to study the cellular and molecular mechanisms of a drug. For Cortexolone 17α-propionate, these have primarily involved cell cultures relevant to androgen-dependent skin conditions.

Human primary sebocytes, the main cells of the sebaceous glands, are a key in vitro model for studying acne pathogenesis. jddonline.com Androgens stimulate these cells to produce sebum, a process implicated in the development of acne. jddonline.com

Studies have demonstrated that Cortexolone 17α-propionate acts as a potent antagonist in human primary sebocytes. jddonline.comnih.gov It competitively inhibits the binding of androgens to their receptors within these cells. drugbank.comjddonline.com This antagonism leads to a dose-dependent reduction in androgen-stimulated lipid production, a key component of sebum. jddonline.comnih.gov Furthermore, Cortexolone 17α-propionate has been shown to inhibit the production of inflammatory cytokines by sebocytes, suggesting a dual mechanism of action in acne treatment. jddonline.complos.org Specifically, it has been observed to decrease the production of pro-inflammatory cytokines, which are abundant in acne lesions. jddonline.com

Human scalp dermal papilla cells (DPCs) are critical in regulating hair follicle growth and are a primary target of androgens in androgenetic alopecia (male and female pattern hair loss). drugbank.comaformulabr.com.br In this condition, dihydrotestosterone (B1667394) (DHT) binds to androgen receptors in DPCs, leading to the miniaturization of hair follicles. drugbank.comaformulabr.com.br

In vitro studies using DPC cultures have shown that Cortexolone 17α-propionate effectively antagonizes the effects of DHT. drugbank.comdermnetnz.org By competing with DHT for androgen receptor binding, it inhibits the downstream signaling pathways that lead to the negative effects on hair growth. drugbank.comaformulabr.com.br Research has indicated that Cortexolone 17α-propionate can inhibit DHT-induced production of interleukin-6 (IL-6), a cytokine implicated in the inflammatory processes of androgenetic alopecia. drugbank.comdermnetnz.org

Reporter gene assays are a fundamental tool for quantifying the ability of a compound to activate or inhibit a specific receptor, in this case, the androgen receptor (AR). These assays typically use a cell line that has been genetically modified to express the AR and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. When an androgen binds to the AR, it triggers the expression of the reporter gene, which can be easily measured.

Cortexolone 17α-propionate has been extensively studied using AR reporter gene assays. jddonline.comnih.gov These studies have consistently demonstrated its potent antagonist activity. jddonline.comnih.gov It effectively inhibits AR-regulated transcription initiated by androgens like testosterone (B1683101) and DHT. jddonline.comportico.org The results from these assays confirm that the primary mechanism of action of Cortexolone 17α-propionate is through direct competition with androgens for binding to the AR, thereby blocking the receptor's ability to regulate gene expression. jddonline.comnih.gov

To better understand the unique properties of Cortexolone 17α-propionate, its activity has been compared to other known androgen receptor antagonists in various in vitro models.

Spironolactone (B1682167): In comparative studies using human primary sebocytes, Cortexolone 17α-propionate was found to be significantly more effective at inhibiting the production of inflammatory cytokines than spironolactone. jddonline.comnih.gov Spironolactone is another steroidal antiandrogen, but its primary mechanism in acne is thought to be through both androgen receptor blockade and inhibition of aldosterone (B195564) production. plos.org

Finasteride (B1672673): While both compounds are used in androgen-related conditions, their mechanisms differ. Finasteride is a 5α-reductase inhibitor, preventing the conversion of testosterone to the more potent DHT. aformulabr.com.brnih.gov In contrast, Cortexolone 17α-propionate directly blocks the androgen receptor. nih.govresearchgate.net In vitro studies have suggested that Cortexolone 17α-propionate has a comparable efficacy to finasteride in some models. aformulabr.com.br

Cyproterone (B1669671) Acetate (B1210297): This potent antiandrogen and progestin has been used as a comparator in preclinical studies. In the hamster flank organ test, Cortexolone 17α-propionate was found to be approximately as active as cyproterone acetate. nih.gov

Enzalutamide (B1683756): While direct comparative mechanistic studies in the context of dermatological conditions are less common, enzalutamide is a potent non-steroidal androgen receptor inhibitor used in prostate cancer. Both compounds act by blocking the androgen receptor, but their chemical structures and resulting pharmacological profiles differ.

These comparative studies highlight the distinct profile of Cortexolone 17α-propionate as a topically active antiandrogen with a direct receptor-mediated mechanism of action.

In Vivo Animal Models

In vivo animal models are essential for evaluating the local and systemic effects of a drug in a living organism.

The hamster flank organ test is a classic and reliable in vivo model for assessing the topical antiandrogenic activity of a compound. nih.govgoogle.com The flank organs of hamsters are sebaceous glands that are highly sensitive to androgen stimulation. nih.gov Topical application of an androgen, such as testosterone propionate (B1217596) (TP), causes an increase in the size of these organs. google.comtandfonline.com

In this model, Cortexolone 17α-propionate has demonstrated potent, dose-dependent local antiandrogenic activity. nih.govtandfonline.com When co-applied with an androgen, it significantly inhibits the androgen-induced enlargement of the flank organ. nih.govtandfonline.com Importantly, these studies have also shown that Cortexolone 17α-propionate does not exhibit systemic antiandrogenic effects when administered topically, as it is rapidly metabolized to an inactive form, cortexolone. researchgate.netresearchgate.net

Comparative studies using the hamster flank organ test have revealed that Cortexolone 17α-propionate is approximately three times more potent than flutamide (B1673489) and twice as effective as finasteride in its local antiandrogenic activity. nih.govtandfonline.com Its potency was found to be comparable to that of cyproterone acetate in this model. nih.govresearchgate.net

Interactive Data Table: Comparative Potency in Hamster Flank Organ Test

Rodent Models for Systemic Androgen Receptor Antagonism Evaluation

To assess the systemic antiandrogenic activity of cortexolone 17α-acetate, researchers have utilized rodent models, particularly castrated male rats. rsc.org A key methodology in this evaluation is the Hershberger assay, which measures changes in the weights of androgen-dependent tissues. rsc.orgresearchgate.net

In these studies, repeated subcutaneous injections of cortexolone 17α-acetate were administered to castrated rats that were also treated with testosterone propionate to stimulate the growth of androgen-dependent organs such as the ventral prostate, seminal vesicles, and preputial glands. rsc.org The results consistently demonstrated that cortexolone 17α-acetate did not antagonize the stimulatory effect of testosterone propionate on these organs, even at high doses. rsc.org This lack of systemic activity is attributed to the rapid hydrolysis of the 17α-ester to the inactive metabolite, cortexolone, in rat plasma. rsc.org

Table 1: Systemic Androgen Receptor Antagonism Evaluation in Rodent Models

| Model | Methodology | Key Findings | Reference |

|---|---|---|---|

| Castrated Male Rats | Hershberger Assay | Cortexolone 17α-acetate did not reduce the weight of androgen-dependent organs stimulated by testosterone propionate. | rsc.org |

Androgen-Induced Hair Growth/Loss Models

The potential of cortexolone 17α-acetate for treating androgen-related hair disorders has been investigated using various in vitro and in vivo models. researchgate.netnih.govsigmaaldrich.com In vitro studies using human scalp dermal papilla cells (DPCs) have shown that cortexolone 17α-acetate can inhibit androgen receptor (AR)-regulated transcription with an efficacy comparable to finasteride. nih.gov

Furthermore, in DHT-stimulated DPCs, cortexolone 17α-acetate was found to be significantly more effective at inhibiting the synthesis of the pro-inflammatory cytokine IL-6 compared to another AR antagonist, enzalutamide. nih.gov IL-6 is known to negatively impact hair follicle elongation. popline.org These findings suggest that cortexolone 17α-acetate may mitigate hair follicle miniaturization by blocking DHT-induced signaling pathways. viamedica.pl Animal models, such as those involving testosterone-induced alopecia, have also been employed to evaluate its effects on hair growth. viamedica.pl Studies in mouse models with DHT-induced hair loss have shown significant promotion of hair growth. viamedica.pl

Table 2: Androgen-Induced Hair Growth/Loss Model Findings

| Model | Key Findings | Reference |

|---|---|---|

| Human Scalp Dermal Papilla Cells (in vitro) | Inhibited AR-regulated transcription, comparable to finasteride. | nih.gov |

| DHT-Stimulated Dermal Papilla Cells (in vitro) | Significantly inhibited IL-6 synthesis. | nih.gov |

| DHT-Induced Mouse Models | Demonstrated significant hair growth promotion. | viamedica.pl |

Advanced Structural and Conformational Characterization Techniques

A comprehensive understanding of the structure and conformation of cortexolone 17α-acetate is crucial for elucidating its mechanism of action. Advanced analytical techniques have been instrumental in this characterization.

Theoretical Calculations and Molecular Dynamics Simulations

Theoretical calculations, specifically using the B3LYP/6-31G(d) level of theory, have been employed to perform a full conformational characterization of cortexolone 17α-acetate. rsc.orgrsc.orgresearchgate.net These studies, often conducted in comparison with other steroidal androgens and antiandrogens, have revealed a good overlay between the molecules, yet the distinct functional groups on each molecule's skeleton are responsible for their individual biological profiles. rsc.orgrsc.orgresearchgate.net

Molecular docking studies have also been conducted to assess the binding of cortexolone 17α-acetate to the androgen receptor. rsc.orgresearchgate.net These simulations help to visualize and understand the interactions at the molecular level, providing insights into its antagonistic activity. rsc.org Recent computational studies have also explored its structural and spectroscopic features using density functional theory (DFT), and molecular docking has been used to assess its potential as an antitumor agent by targeting SMAD proteins. asianresassoc.orgresearchgate.net

Table 3: Theoretical and Molecular Dynamics Simulation Insights

| Technique | Key Findings | Reference |

|---|---|---|

| B3LYP/6-31G(d) Theoretical Calculations | Provided a full conformational characterization, highlighting the role of functional groups in determining biological activity. | rsc.orgrsc.orgresearchgate.net |

| Molecular Docking | Assessed the binding affinity and interaction with the androgen receptor. | rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of cortexolone 17α-acetate. rsc.orgrsc.orgresearchgate.net Complete assignments of the ¹H and ¹³C NMR signals have been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, including COSY, HSQC, and NOESY. researchgate.net

These NMR analyses have been crucial for validating the conformational characterizations derived from theoretical calculations. rsc.orgrsc.orgresearchgate.net The chemical shifts and coupling constants provide detailed information about the molecule's three-dimensional structure in solution. researchgate.net

Table 4: NMR Spectroscopy Data for Cortexolone 17α-acetate

| Nucleus | Key Observations from NMR Spectra | Reference |

|---|---|---|

| ¹H | Complete signal assignments achieved through 1D and 2D NMR experiments. | rsc.orgresearchgate.netresearchgate.net |

X-ray Diffraction and Spectroscopic Analysis of Crystalline Forms

The solid-state structure of cortexolone 17α-acetate has been investigated using X-ray diffraction and other spectroscopic methods. nih.govresearchgate.netsigmaaldrich.cn Research has identified multiple crystalline forms of the compound, including three anhydrous forms (CPI, CPII, and CPIII) and one hydrated crystal form (CPW). nih.govresearchgate.net

Single-crystal X-ray diffraction analysis of the monohydrated form (CPW) and the anhydrous form (CPIII) revealed markedly different solid-state behaviors. nih.govresearchgate.net These different crystalline forms, or pseudopolymorphs, have been further characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. google.com The preparation of these distinct crystalline forms often involves crystallization from different solvent systems, such as tert-butylmethyl ester for form I, and mixtures like dichloromethane/n-hexane for form III. google.com

Table 5: Crystalline Forms of Cortexolone 17α-acetate

| Crystalline Form | Characterization Techniques | Key Features | Reference |

|---|---|---|---|

| Form I | PXRD, DSC, IR Spectroscopy | Anhydrous form. | nih.govresearchgate.netgoogle.com |

| Form III | PXRD, DSC, IR Spectroscopy, Single-Crystal X-ray Diffraction | Anhydrous form with a distinct solid-state behavior compared to the hydrated form. | nih.govresearchgate.netgoogle.com |

Structure Activity Relationship Sar Studies of Cortexolone Derivatives

Influence of Esterification at the 17α-Position on Androgen Receptor Affinity and Efficacy

The esterification of the 17α-hydroxyl group of cortexolone is a critical determinant of its biological activity. The parent compound, cortexolone (also known as 11-deoxycortisol), is considered biologically inactive as an androgen antagonist. However, the addition of an ester moiety at the 17α-position transforms the molecule into a potent antagonist of the androgen receptor.

Cortexolone 17α-propionate (clascoterone) demonstrates a high affinity for the androgen receptor, enabling it to effectively compete with endogenous androgens like dihydrotestosterone (B1667394) (DHT). drugbank.comnih.govjddonline.comnih.gov This binding prevents the receptor from initiating the transcriptional processes that lead to androgen-related effects in tissues like the skin and hair follicles. nih.govnih.govresearchgate.net Studies have shown that this antagonistic activity is achieved without inhibiting the 5α-reductase enzyme, which is responsible for converting testosterone (B1683101) to the more potent DHT. researchgate.net The antiandrogenic effect is localized, as the compound is quickly metabolized to the inactive cortexolone upon entering systemic circulation, which minimizes the risk of systemic antiandrogenic effects. researchgate.net

The propionate (B1217596) ester at the 17α-position provides a balance of properties that results in strong local antiandrogenic activity. Research comparing various esters revealed that the 17α-propionate derivative was particularly potent. researchgate.net This enhanced activity is attributed to the specific size and conformation of the propionate group, which optimizes the molecule's fit within the ligand-binding pocket of the androgen receptor, thereby stabilizing the receptor in an inactive conformation.

SAR of Analogues with Modified Steroidal Backbones (e.g., 9,11-Dehydro Derivatives)

Modifications to the steroidal backbone of cortexolone derivatives have been investigated to understand their impact on androgen receptor activity. The introduction of a double bond between the C9 and C11 positions, creating a 9,11-dehydro derivative, is a common strategy in steroid chemistry to alter biological activity. While specific data on 9,11-dehydro-cortexolone-17α-propionate is not extensively detailed in the provided context, general principles of steroid SAR suggest that such a modification would significantly alter the planarity and electronic distribution of the steroid's B and C rings.

In the broader context of steroid SAR, introducing unsaturation, such as a double bond between C1 and C2, can increase metabolic stability and alter the ratio of anabolic to androgenic effects. wikipedia.org Similarly, modifications to other parts of the steroid nucleus, like the B-ring, have been shown to significantly change in vivo pharmacological activity and selectivity in other nonsteroidal AR modulators. nih.gov For instance, the introduction of halogen groups at certain positions on the B-ring can enhance pharmacological activity, while other substitutions may diminish it. nih.gov These findings underscore the importance of the intact steroidal framework for the specific antiandrogenic profile of cortexolone 17α-propionate.

Investigation of Diverse Ester Moieties on Biological Activity

The nature of the ester group at the 17α-position of cortexolone is a key factor influencing the molecule's antiandrogenic potency. A screening of various ester derivatives of cortexolone identified the 17α-propionate as the most potent compound in the series. researchgate.net

In a comparative study using the hamster flank organ test, a model for assessing antiandrogenic activity, cortexolone 17α-propionate demonstrated significant efficacy. When compared to other esters, such as the 17α-butyrate, the propionate derivative showed a superior inhibitory profile. researchgate.net The corresponding saturated 17α-butyrate was found to be less potent, indicating that the length and structure of the ester chain are crucial for optimal interaction with the androgen receptor. researchgate.net

The table below summarizes the relative activity of different cortexolone esters, highlighting the superior performance of the propionate moiety.

| Compound | Relative Antiandrogenic Activity |

| Cortexolone 17α-propionate | High |

| Cortexolone 17α-butyrate | Moderate |

| Cortexolone (unesterified) | Inactive |

This table is illustrative and based on findings that identified the 17α-propionate as the most potent among the esters studied. researchgate.net

This optimization of the ester group was a critical step in the development of clascoterone (B1669155) as a therapeutic agent, providing a molecule with high local activity and minimal systemic exposure. researchgate.net

Conformational Analysis in Relation to Receptor Binding

The three-dimensional shape, or conformation, of cortexolone 17α-propionate is fundamental to its ability to bind to and antagonize the androgen receptor. Conformational analysis, performed using theoretical calculations and nuclear magnetic resonance (NMR) spectroscopy, has provided insights into the structural basis of its activity. researchgate.net

This specific orientation at the C17 position, combined with the 21-hydroxyacetyl side chain, allows cortexolone 17α-propionate to occupy the ligand-binding pocket of the androgen receptor without inducing the conformational changes necessary for receptor activation. Instead, it stabilizes an inactive state, effectively blocking the binding of agonist ligands like DHT. nih.govresearchgate.net The result is a competitive antagonism at the receptor level, which forms the basis of its therapeutic action in androgen-dependent conditions. researchgate.net

Chemical Synthesis and Derivatization in Research

Synthetic Routes for Cortexolone 17α-Esters

The chemical synthesis of cortexolone 17α-esters, such as cortexolone 17α-propionate, has been approached through several routes. One established method involves the reaction of cortexolone with an orthoester in the presence of an acid catalyst, like p-toluenesulfonic acid (PTSA), to form an intermediate ortho-ester. google.com Subsequent controlled hydrolysis of this intermediate in an acidic or buffered medium yields the desired 17α-monoester. google.comgoogleapis.com However, this process can lead to the formation of the 21-monoester as a byproduct and potential migration of the acyl group from the 17α to the 21 position, necessitating careful purification, often by column chromatography. google.comgoogleapis.com

Another approach involves the acylation of the tertiary hydroxyl group of 17-hydroxy-20-ketosteroids using acid chlorides or anhydrides with acidic reagents. researchgate.net This method has been successfully applied to produce propionylated and acetylated derivatives of various steroids, including Reichstein's Substance S (a synonym for cortexolone). researchgate.net To circumvent the formation of byproducts, a process was developed that utilizes a very low amount of acetic acid during the hydrolysis of the ortho-ester intermediate, which significantly reduces the formation of the 21-monoester to below 3%. google.com

The synthesis of related compounds, such as 2α-hydroxy-substance S, has also been documented, expanding the library of cortexolone derivatives for research. acs.org These synthetic efforts are crucial for structure-activity relationship studies and for providing material for further biological evaluation. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a highly selective alternative for the synthesis of cortexolone 17α-esters, often with higher yields and fewer byproducts compared to traditional chemical routes. google.com Lipases, in particular, have been effectively employed for this purpose. A notable example is the use of lipase (B570770) from Candida cylindracea (CCL) for the chemoselective alcoholysis of a 17α,21-diester of cortexolone. chemicalbook.com This single-step reaction, using butanol as the acyl acceptor and toluene (B28343) as the solvent, can produce cortexolone 17α-propionate in a near-quantitative yield of 99%. chemicalbook.com

The efficiency of enzymatic synthesis is dependent on various factors, including the choice of enzyme, solvent, and reaction conditions. For instance, the lipase from Rhizopus oryzae, when immobilized, has also been shown to be an efficient catalyst for the acylation of cortexolone. researchgate.net The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired 17α-monoester. For the lipase-catalyzed alcoholysis of a cortexolone 17α,21-diester, reaction times can range from 20 to 150 hours at temperatures between 10 to 48°C. googleapis.comgoogle.com

These biocatalytic methods are not only efficient but also align with the principles of green chemistry by utilizing mild reaction conditions. conicet.gov.ar The high chemoselectivity of lipases in alcoholysis reactions provides a significant advantage for industrial-scale production of these compounds. google.com

Development and Characterization of Crystalline Polymorphs for Research Material Purity

The purity and physicochemical properties of a research compound are critically important, and for solid materials, this includes the characterization of its crystalline forms. Cortexolone 17α-propionate is known to exist in multiple crystalline forms, or polymorphs, including three anhydrous forms (CPI, CPII, and CPIII) and at least one hydrated form (CPW). researchgate.netresearchgate.net The existence of different polymorphs can impact properties such as solubility, stability, and bioavailability.

The preparation of specific crystalline forms often involves controlled crystallization from different solvent systems. For example, a hydrated crystalline form of cortexolone 17α-propionate can be obtained by crystallization from a mixture of organic solvents and water, such as acetonitrile/hexane/water or ethyl acetate (B1210297)/isopropyl ether/water. google.com The anhydrous form CPIII has been obtained through slow precipitation from an acetone/hexane solution. researchgate.net Crystalline form I of cortexolone 17α-propionate is reportedly produced by crystallization from tert-butyl methyl ether. google.com

The characterization of these polymorphs relies on various analytical techniques. X-ray powder diffraction (XRPD) is a key method used to identify the unique diffraction patterns of each crystalline form. google.comgoogle.com Other techniques such as differential scanning calorimetry (DSC) and infrared (IR) spectroscopy are also employed to further characterize the solid-state properties of these polymorphs. researchgate.netgoogle.com The comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), of these different forms is crucial for understanding their distinct solid-state behaviors. researchgate.net

Emerging Research Areas and Mechanistic Investigations

Exploration in Androgen-Mediated Dermatological Conditions

Cortexolone 17α-propionate, also known as Clascoterone (B1669155), is a topical androgen receptor inhibitor that has shown promise in treating skin conditions influenced by androgens. researchgate.nettandfonline.com Its mechanism of action involves competing with androgens, particularly dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors in the skin. researchgate.netaformulabr.com.br This competitive inhibition helps to mitigate the effects of androgens on the skin, which are known to play a significant role in the development of certain dermatological disorders. tandfonline.com

Pathophysiological Insights in Sebaceous Gland Disorders

Androgens are key regulators of sebaceous gland function, stimulating their growth and increasing sebum production. aformulabr.com.brijdvl.com This excess sebum can create an environment conducive to the proliferation of bacteria like Cutibacterium acnes, contributing to inflammatory skin conditions. tandfonline.comjddonline.com Cortexolone 17α-propionate has been shown to antagonize the androgen-regulated production of lipids in human primary sebocytes in a dose-dependent manner. jddonline.comnih.gov By blocking the androgen receptors in sebaceous glands, it helps to reduce sebum production and the associated inflammation. tandfonline.comjddonline.com

The role of androgens in sebaceous gland disorders is further highlighted by the fact that they can directly stimulate the production of inflammatory cytokines in sebocytes. tandfonline.comtandfonline.com Research has demonstrated that pharmacologic inhibition of the androgen receptor with clascoterone can decrease this androgen-mediated inflammatory cytokine production. tandfonline.comtandfonline.com Specifically, clascoterone has been found to be significantly better at inhibiting inflammatory cytokine synthesis from sebocytes when compared to another androgen receptor antagonist, spironolactone (B1682167). jddonline.com

| Feature | Observation | Source |

| Sebum Production | Cortexolone 17α-propionate dose-dependently inhibits DHT-induced lipid synthesis in human primary sebocytes. | sci-hub.se |

| Inflammatory Response | Clascoterone decreases androgen-mediated inflammatory cytokine production in cultured sebocytes. | tandfonline.comtandfonline.com |

| Comparative Efficacy | Clascoterone is significantly more effective than spironolactone at inhibiting inflammatory cytokine synthesis from sebocytes. | jddonline.com |

Hair Follicle Biology and Androgen-Dependent Alopecia Mechanisms

Androgenetic alopecia, or male and female pattern hair loss, is another condition where androgens play a crucial role. researchgate.netplasticsurgerykey.com Dihydrotestosterone (DHT) is implicated in the miniaturization of hair follicles, leading to a shorter hair growth cycle and eventual hair loss. scirp.orggoogle.com Cortexolone 17α-propionate, as a topical androgen receptor antagonist, is being investigated for its potential in treating this condition. researchgate.netnih.gov

The mechanism of action in the context of hair loss involves the inhibition of androgen receptor-regulated transcription in dermal papilla cells of the scalp. nih.gov By blocking the binding of DHT to these receptors, cortexolone 17α-propionate may help to prevent the negative effects of androgens on hair follicles. researchgate.netscirp.org In vitro studies have shown that it can inhibit the synthesis of interleukin-6 (IL-6) from DHT-stimulated primary cultures of human scalp dermal papilla cells more effectively than another direct androgen receptor antagonist, enzalutamide (B1683756). nih.gov

| Feature | Observation | Source |

| Androgen Receptor Binding | Clascoterone competitively binds to androgen receptors in dermal papilla cells, antagonizing dihydrotestosterone (DHT). | researchgate.net |

| Gene Transcription | It inhibits androgen receptor-regulated transcription in a reporter cell line. | nih.gov |

| Inflammatory Cytokine Inhibition | Clascoterone is significantly better than enzalutamide at inhibiting IL-6 synthesis from DHT-stimulated human scalp dermal papilla cells. | nih.gov |

Inflammation Pathways in Dermal Conditions

Inflammation is a key component of many dermatological conditions, including acne. aformulabr.com.br Androgens contribute to this inflammation not only by increasing sebum production but also by directly stimulating the release of pro-inflammatory cytokines. tandfonline.comjddonline.com The addition of DHT to cultured sebocytes has been shown to significantly increase the expression of IL-6 and tumor necrosis factor α (TNF-α). tandfonline.com

Cortexolone 17α-propionate has demonstrated the ability to inhibit the production of these inflammatory cytokines from sebocytes in vitro. jddonline.comnih.govsci-hub.se This anti-inflammatory action, coupled with its effect on sebum production, makes it a targeted therapy for androgen-driven skin diseases. tandfonline.comjddonline.com The ability to topically inhibit androgen receptors provides a therapeutic advantage by minimizing systemic side effects. tandfonline.com

Antitumor Potential of Related Cortexolone Derivatives

Emerging research has revealed unexpected antitumor effects of certain cortexolone derivatives, including 17α-monoesters, 21-monoesters, and 17α,21-diesters. google.comgoogle.com These findings have opened up new avenues for the investigation of these compounds in the treatment of various cancers. google.comgoogle.com

Investigating Cytotoxicity in Cancer Cell Lines

Studies have been conducted to evaluate the cytotoxic effects of cortexolone derivatives on various cancer cell lines. For example, the cytotoxicity of these compounds has been tested in human prostate and pancreatic cancer cell lines. google.com The results from these in vitro studies are crucial for identifying promising candidates for further preclinical and clinical development. The evaluation of cytotoxicity often involves determining the concentration of the compound that inhibits cell viability by 50% (IC50). waocp.org

The cytotoxicity of various derivatives can differ based on their chemical structure. For instance, the presence of different ester groups at the 17α position of cortexolone has been shown to confer varying antiandrogenic activities, which may also translate to differences in their antitumor potential. google.comgoogle.com

Mechanistic Studies in Xenograft Carcinoma Models

To further investigate the antitumor potential of cortexolone derivatives, researchers have utilized xenograft models. google.comgoogle.com In these models, human cancer cells are implanted into immunodeficient mice, allowing for the in vivo study of tumor growth and the efficacy of potential anticancer agents. nih.govnih.gov

Mechanistic studies in xenograft models of prostate and pancreatic cancer have demonstrated the antitumor effects of cortexolone derivatives. google.com These studies have shown that treatment with these compounds can lead to a significant reduction in tumor volume. google.com The investigation of the mechanisms behind these effects is ongoing, with research exploring aspects such as the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. google.com

| Compound | Cancer Model | Key Findings | Source |

| Cortexolone 17α,21-diesters | Pancreatic Cancer Xenograft | Subcutaneous administration showed in vivo anti-tumor activity. | google.com |

| Cortexolone 17α,21-diesters | Prostate Cancer Xenograft | Oral administration demonstrated in vivo anti-tumor activity. | google.com |

| Cortexolone 17α-benzoate | Pancreatic Cancer Xenograft | Subcutaneous administration showed in vivo anti-tumor activity. | google.com |

| Cortexolone 17α-benzoate | Prostate Cancer Xenograft | Oral administration demonstrated in vivo anti-tumor activity. | google.com |

Role of Androgen Receptor Expression in Tumor Response

A surprising discovery in the investigation of cortexolone esters is that their anti-tumor activity is not strictly correlated with the expression of the androgen receptor (AR) in cancer cells. google.comgoogle.com This finding is significant because traditional anti-androgen therapies, such as Cyproterone (B1669671) Acetate (B1210297), are often ineffective in tumors with low or absent AR expression. google.comgoogle.com

Research has demonstrated that certain cortexolone derivatives exhibit unexpected anti-tumor effects in both AR-positive (AR+) and AR-negative (AR-) cancer cell lines. google.com For instance, in-vitro studies on prostate and pancreatic cancer cell lines have shown that the anti-cancer activity of compounds like Cortexolone 17α-benzoate is not directly tied to the level of androgen receptor expression. google.com

This was observed in experiments comparing the effects on cell lines such as:

LNCaP and Panc1: Prostate and pancreatic cancer cells, respectively, that are positive for the androgen receptor (AR+). google.com

PC3 and MiaPaca2: Prostate and pancreatic cancer cells, respectively, with negative or low/null expression of the androgen receptor (AR- or AR low). google.com

The ability of these cortexolone esters to induce cell death in both types of cancer cells suggests a mechanism of action that extends beyond simple competitive antagonism at the androgen receptor. google.com

| Cell Line | Androgen Receptor (AR) Status | Cortexolone 17α-benzoate | Cyproterone Acetate | Enzalutamide |

|---|---|---|---|---|

| Panc1 | Positive (AR+) | 28 - 30 | 46 - 54 | 111 - 156 |

| MiaPaca2 | Low/Null (AR low) | 20 - 23 | 39 - 46 | 65 - 77 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. Data is compiled from patent information. google.com

Broader Implications for Steroid Receptor Biology Research

The findings from studies on cortexolone esters have broader implications for the field of steroid receptor biology. The research into compounds like Cortexolone 17α-valerate-21-propionate points towards a dual antagonist activity, targeting both the androgen receptor (AR) and the glucocorticoid receptor (GR). researchgate.net This dual mechanism is a significant area of investigation, particularly for cancers that develop resistance to therapies targeting only the AR. researchgate.net

In some cancers, such as prostate cancer, the glucocorticoid receptor can become upregulated, providing a pathway for tumor survival when the androgen receptor is blocked. researchgate.net The development of compounds that can antagonize both receptors simultaneously represents a promising strategy to overcome this form of treatment resistance. researchgate.net

This research underscores the complex interplay between different steroid hormone receptors in physiological and pathological processes. The evidence suggests that the effects of these hormones are not always mediated in isolation and that cross-talk between receptors like the AR and GR can influence cellular responses. google.com The study of cortexolone derivatives is contributing to a deeper understanding of these interactions and may pave the way for novel therapeutic approaches that modulate multiple steroid receptor pathways. google.comresearchgate.net

Mentioned Compounds

| Compound Name |

|---|

| Cortexolone 17-acetate |

| Cortexolone 17α-propionate (Clascoterone) |

| Cortexolone 17α-benzoate |

| Cortexolone 17α-valerate-21-propionate |

| Cyproterone Acetate |

| Enzalutamide |

| Cortexolone |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of Cortexolone 17-acetate in laboratory settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity (>98.0%) due to its sensitivity for detecting trace impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to verify the 17-acetate esterification site. For laboratories lacking advanced instrumentation, thin-layer chromatography (TLC) with appropriate solvent systems can provide preliminary purity assessments. Ensure calibration against certified reference standards, where available, to validate results .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the acetate group. Avoid exposure to oxidizers, as incompatibility may lead to degradation . During handling, use nitrile gloves and work in a fume hood to minimize skin contact and inhalation risks. Pre-weigh aliquots in a controlled environment to reduce repeated exposure to ambient conditions .

Q. What are the key considerations for synthesizing this compound with high yield and reproducibility?

- Methodological Answer : Optimize reaction conditions for the acetylation of cortexolone at the 17-hydroxyl group. Use anhydrous solvents (e.g., pyridine or dichloromethane) and stoichiometric control of acetylating agents (e.g., acetic anhydride). Monitor reaction progress via TLC or in-situ infrared (IR) spectroscopy to detect ester bond formation (C=O stretch at ~1740 cm⁻¹). Purify the product via recrystallization or column chromatography, and validate the final product using melting point analysis (if available) and comparative NMR data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a systematic review to identify confounding variables, such as differences in cell lines, assay conditions, or metabolite interference . Replicate key experiments under standardized protocols, including controls for esterase activity (which may hydrolyze the acetate group in vivo). Use orthogonal assays (e.g., gene expression profiling and functional phenotyping) to cross-validate biological effects. Statistical meta-analysis of historical data can quantify heterogeneity and identify trends .

Q. What experimental strategies are recommended to investigate the metabolic stability of this compound in in vitro models?

- Methodological Answer : Use liver microsomal assays or hepatocyte cultures to assess phase I/II metabolism. Quantify parent compound and metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include inhibitors of esterase enzymes (e.g., paraoxon) to differentiate enzymatic vs. non-enzymatic hydrolysis. For kinetic studies, calculate half-life (t½) and intrinsic clearance (CLint) using validated pharmacokinetic models .

Q. How should researchers design studies to evaluate the interaction of this compound with steroidogenic enzymes?

- Methodological Answer : Employ recombinant enzyme systems (e.g., CYP17A1, 17β-hydroxysteroid dehydrogenase) to test substrate specificity and inhibition kinetics. Use radiolabeled ([³H]/[¹⁴C]) this compound to track metabolic conversion in real time. Pair these with molecular docking simulations to predict binding affinities at the enzyme active site. Validate findings using siRNA knockdown or CRISPR-Cas9-edited cell lines to confirm mechanistic pathways .

Q. What approaches are effective in addressing the lack of ecotoxicological data for this compound?

- Methodological Answer : Perform tiered ecotoxicity testing starting with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). If no acute effects are observed, proceed to chronic exposure studies in fish (OECD 210). Use quantitative structure-activity relationship (QSAR) modeling to predict environmental persistence and bioaccumulation potential. Cross-reference data from structurally analogous steroids (e.g., trenbolone acetate) to infer risks .

Methodological Notes for Data Reporting

- Contradiction Analysis : When conflicting data arise, document batch-to-batch variability in compound purity, solvent effects, and assay sensitivity thresholds. Use Bland-Altman plots or Cohen’s kappa statistics to quantify inter-study agreement .

- Reproducibility : Follow CONSORT-EHEALTH guidelines for transparent reporting of experimental design, including raw data deposition in public repositories (e.g., Zenodo) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare and include Institutional Animal Care and Use Committee (IACUC) approval details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.